Cas no 959585-30-9 (2-(Quinolin-6-yl)propanoic acid)

2-(Quinolin-6-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(Quinolin-6-yl)propanoic acid
- alpha-Methyl-6-quinolineacetic acid
- 2-(Quinolin-6-yl)propanoic acid alpha-Methyl-6-quinolineacetic acid
- 2-quinolin-6-ylpropanoic acid
- 2-(6-quinolinyl)propanoic acid
- 2-(6-quinolyl)propanoic acid
- 2-quinolin-6-ylpropionic acid
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- MDL: MFCD11110964
- インチ: InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)
- InChIKey: PZEAPGRLLGDEEL-UHFFFAOYSA-N
- SMILES: CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O
計算された属性
- 精确分子量: 201.07900
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.246
- PSA: 50.19000
- LogP: 2.42290
2-(Quinolin-6-yl)propanoic acid Security Information
2-(Quinolin-6-yl)propanoic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Quinolin-6-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137992-2.5g |
2-(quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 2.5g |
$1034.0 | 2023-10-26 | |
Alichem | A189004971-10g |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 10g |
$2814.00 | 2023-08-31 | |
Alichem | A189004971-25g |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 25g |
$5065.20 | 2023-08-31 | |
Enamine | EN300-1137992-0.05g |
2-(quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 0.05g |
$443.0 | 2023-10-26 | |
Enamine | EN300-1137992-0.5g |
2-(quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 0.5g |
$507.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-50mg |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 50mg |
¥11158.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-250mg |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 250mg |
¥10471.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-2.5g |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 2.5g |
¥26056.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-1g |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 1g |
¥14256.00 | 2024-04-23 | |
1PlusChem | 1P00H6NQ-250mg |
2-(Quinolin-6-yl)propanoic acid |
959585-30-9 | 95% | 250mg |
$1178.00 | 2025-02-28 |
2-(Quinolin-6-yl)propanoic acid 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
2-(Quinolin-6-yl)propanoic acidに関する追加情報
Professional Introduction to 2-(Quinolin-6-yl)propanoic acid (CAS No. 959585-30-9)
2-(Quinolin-6-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 959585-30-9, is a significant compound in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The quinoline moiety, a well-known pharmacophore, contributes to the compound's biological activity, making it a valuable scaffold for designing novel pharmaceutical agents.
The molecular structure of 2-(Quinolin-6-yl)propanoic acid consists of a propionic acid side chain attached to a quinoline ring at the 6-position. This configuration allows for diverse interactions with biological targets, which is crucial for developing effective therapeutic interventions. The quinoline ring is particularly noteworthy for its presence in numerous bioactive molecules, including antimalarial and anticancer agents. The combination of the quinoline moiety with the propanoic acid group creates a versatile platform for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the quinoline scaffold exhibit potent effects on various biological pathways, including enzyme inhibition and receptor binding. For instance, recent investigations have highlighted the potential of quinoline-based molecules in targeting kinases and other enzymes involved in cancer progression. 2-(Quinolin-6-yl)propanoic acid has been explored as a precursor in the synthesis of such derivatives, offering a promising route to develop novel anticancer agents.
The propanoic acid moiety in 2-(Quinolin-6-yl)propanoic acid provides an additional site for functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility has been exploited in the design of prodrugs and targeted delivery systems, where the propanoic acid group can be modified to enhance solubility or improve tissue penetration. Such modifications are critical for optimizing drug bioavailability and therapeutic efficacy.
Moreover, the compound's structural features make it an attractive candidate for use in computational modeling and virtual screening. Advanced computational techniques have been employed to predict the binding affinity of 2-(Quinolin-6-yl)propanoic acid and its derivatives to various biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent and selective pharmacological agents.
The synthesis of 2-(Quinolin-6-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, catalytic asymmetric synthesis has been utilized to introduce chirality into the molecule, which is essential for developing enantiomerically pure pharmaceuticals with improved pharmacokinetic profiles.
In conclusion, 2-(Quinolin-6-yl)propanoic acid (CAS No. 959585-30-9) represents a significant advancement in chemical and biomedical research. Its unique structural features and potential applications in drug discovery make it a valuable compound for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like 2-(Quinolin-6-yl)propanoic acid are poised to play a crucial role in the development of next-generation pharmaceuticals.
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